molecular formula C8H3ClF4O3 B3009773 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid CAS No. 2385608-20-6

3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No. B3009773
CAS RN: 2385608-20-6
M. Wt: 258.55
InChI Key: MJCOYDVDIFTUBK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by the presence of chlorine, fluorine, and a trifluoromethoxy group attached to the benzene ring. Although this specific compound is not directly discussed in the provided papers, the papers do provide insights into similar halogenated benzoic acid derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves multi-step reactions with high regio- and stereoselectivity. For instance, the synthesis of a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included the establishment of the structure by FTIR, NMR, MS, and elemental analysis . Similarly, the synthesis of 3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid would likely involve strategic functionalization of the benzene ring and the introduction of the trifluoromethoxy group in a controlled manner to ensure the correct placement of substituents.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is crucial for their reactivity and potential applications. For example, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid were described to facilitate the synthesis of benzothiazinones, which are antituberculosis drug candidates . X-ray diffraction is a common technique used to establish the molecular and supramolecular structure of such compounds, as seen in the study of a chiral fluorinated compound . This technique would also be applicable to determine the precise structure of 3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids is influenced by the electron-withdrawing effects of the halogen substituents, which can activate the benzene ring towards electrophilic aromatic substitution reactions. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was shown to be an effective reagent for the fluorination of aromatic substrates . This suggests that 3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid could also participate in similar electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids, such as solubility, melting point, and acidity, are significantly affected by the nature and position of the substituents on the benzene ring. The presence of halogens generally increases the acidity of the benzoic acid due to their inductive effect. The specific properties of 3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid would need to be determined experimentally, but it can be anticipated that the trifluoromethoxy group would further enhance its acidity and potentially affect its solubility in organic solvents.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Nucleosides and Derivatives : The compound is utilized in the synthesis of nucleosides, such as the method described by Maruyama et al. (1999), where fluorine is introduced into nucleosides, demonstrating its significance in the development of therapeutic agents and biochemical research (Maruyama et al., 1999).

  • Development of Heterocyclic Compounds : Nemykin et al. (2011) discussed the synthesis of benziodoxaborole derivatives, involving chlorination of related compounds. These heterocyclic compounds have potential applications in material science and pharmaceuticals (Nemykin et al., 2011).

  • Creation of Polyimides : Xie et al. (2001) utilized related fluorinated compounds for synthesizing soluble fluoro-polyimides, highlighting its role in creating new materials with potential applications in various industries (Xie et al., 2001).

Medicinal and Biological Research

  • PET Tracer Development : Shoup and Goodman (1999) synthesized Fluorine-18 labeled amino acids for positron emission tomography, demonstrating the use of fluorinated compounds in diagnostic imaging and cancer research (Shoup & Goodman, 1999).

  • Study of Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, showcasing the importance of such compounds in biological and chemical research (Setsukinai et al., 2003).

  • Chemical Analysis and Environmental Studies : The work of Hidaka et al. (2008) on the photoassisted dehalogenation of benzoic acid derivatives, including chloro/fluoro variants, contributes to our understanding of chemical processes and environmental impact studies (Hidaka et al., 2008).

Material Science and Engineering

  • Cluster Chemistry : Li et al. (2014) explored the use of fluorinated benzoic acids in the synthesis of cobalt clusters, indicating the potential of such compounds in material science and nanotechnology (Li et al., 2014).

  • Development of Novel Amino Acids : Burger et al. (2006) synthesized α-trifluoromethyl α-amino acids, demonstrating the role of fluorinated benzoic acids in developing new compounds for pharmaceutical and biochemical applications (Burger et al., 2006).

  • Thermochemistry Studies : Zherikova and Verevkin (2019) conducted thermochemical studies on halogenosubstituted benzoic acids, including fluorinated compounds, underscoring their importance in understanding thermodynamic properties in material science (Zherikova & Verevkin, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O3/c9-5-2-3(16-8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCOYDVDIFTUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid

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